2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide
CAS No.: 847272-42-8
Cat. No.: VC4915364
Molecular Formula: C29H30N4O2
Molecular Weight: 466.585
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847272-42-8 |
|---|---|
| Molecular Formula | C29H30N4O2 |
| Molecular Weight | 466.585 |
| IUPAC Name | 2-[2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C29H30N4O2/c1-20(2)33(24-9-5-4-6-10-24)28(35)19-32-26-12-8-7-11-25(26)30-29(32)22-17-27(34)31(18-22)23-15-13-21(3)14-16-23/h4-16,20,22H,17-19H2,1-3H3 |
| Standard InChI Key | IHLODKQNQDUQFD-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(C5=CC=CC=C5)C(C)C |
Introduction
Potential Applications
Based on the structural features:
-
Pharmacological Activity:
-
The benzodiazole core suggests potential as an anti-inflammatory, antimicrobial, or anticancer agent.
-
The pyrrolidinone group may enhance binding affinity to biological targets such as enzymes or receptors.
-
-
Drug Design:
-
This compound could serve as a scaffold for designing inhibitors targeting specific enzymes like kinases or proteases.
-
-
Material Science:
-
Complex organic molecules like this are sometimes explored for their electronic or optical properties in material applications.
-
Synthesis Pathways
While the exact synthesis of this compound isn’t detailed in the results, a plausible synthetic route would involve:
-
Constructing the benzodiazole core through cyclization of o-phenylenediamine derivatives.
-
Introducing the pyrrolidinone group via lactamization reactions.
-
Coupling with an acetamide derivative using standard amide bond-forming techniques (e.g., carbodiimide chemistry).
Analytical Techniques
To confirm the structure and purity of this compound, the following methods would be employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Confirm structural details (1H and 13C). |
| Mass Spectrometry | Determine molecular weight and fragments. |
| IR Spectroscopy | Identify functional groups (e.g., amides). |
| X-ray Crystallography | Elucidate precise 3D structure. |
Challenges and Considerations
-
Stability:
-
The compound’s stability under various conditions (e.g., light, heat) needs evaluation.
-
-
Solubility:
-
Solubility in aqueous and organic solvents will influence its biological testing.
-
-
Toxicity:
-
Preliminary toxicity studies are essential before pharmacological applications.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume